2-hydroxy-1-(1H-indol-3-yl)propan-1-one
Overview
Description
“2-hydroxy-1-(1H-indol-3-yl)propan-1-one” is an organic compound with the chemical formula C11H11NO2 . It has a molecular weight of 189.21 . The compound appears as a powder and has a boiling point of 394.3 °C at 760 mmHg . The theoretical density of this compound is 1.28 g/cm3 .
Molecular Structure Analysis
The molecular structure of “this compound” includes an indole moiety, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Physical and Chemical Properties Analysis
“this compound” is a powder with a boiling point of 394.3 °C at 760 mmHg . The theoretical density of this compound is 1.28 g/cm3 . It has a refractive index of 1.661 .Scientific Research Applications
Enantioselective Synthesis
2-Hydroxy-1-(1H-indol-3-yl)propan-1-one and related compounds have been utilized in enantioselective synthesis. A study described a lipase-catalyzed kinetic resolution of N-substituted 1-(β-hydroxypropyl)indoles, including 1-(1H-indol-1-yl)propan-2-ol, demonstrating substantial influence of enzyme type and organic solvents on conversion rates and enantioselectivity in such processes (Borowiecki, Dranka, & Ochal, 2017).
Natural Pigment Applications
A distinct variant of this compound, 3-[2-hydroxy-5-(5-hydroxy-1H-indol-3-yl)-1H-pyrrol-3-yl] indol-one, is a multifaceted pigment found in various bacteria. It has been explored for its potential applications in textiles, medicine, cosmetics, and as a novel therapeutic category of drug displaying anticancer and antibiotic actions (Ishani, Isita, & Vijayakumar, 2021).
Aryl Hydrocarbon Receptor Agonists
Degradation of indole-3-pyruvic acid, a related compound, yielded products with activity as Aryl hydrocarbon receptor (AHR) agonists. These products, including 1,3-di(1H-indol-3-yl)propan-2-one, demonstrated potency similar to known classical AHR inducers, highlighting their potential biomedical applications (Chowdhury et al., 2009).
Synthetic Methods and Structural Studies
Studies have also focused on the synthesis and structural analysis of compounds like 2-hydroxy-1-aryl-2-(indol-3-yl)ethan-1-ones. These investigations are crucial for understanding the chemical behavior and potential applications of these compounds (Shtamburg et al., 2018).
Organo-catalysis
Research on this compound and derivatives has extended into the field of organo-catalysis. A study highlighted the use of mandelic acid as an organo-catalyst for synthesizing various bioactive indole derivatives, showcasing the versatility and efficiency of this approach (Kaur et al., 2020).
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, have been known to interact with a wide range of biological targets, including enzymes and receptors .
Mode of Action
Indole derivatives are known to interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Indole derivatives can influence a variety of biochemical pathways depending on their specific targets .
Result of Action
Indole derivatives can have a wide range of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Properties
IUPAC Name |
2-hydroxy-1-(1H-indol-3-yl)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7(13)11(14)9-6-12-10-5-3-2-4-8(9)10/h2-7,12-13H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKWQEPJWHWJLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CNC2=CC=CC=C21)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20939409 | |
Record name | 2-Hydroxy-1-(1H-indol-3-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20939409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18112-46-4 | |
Record name | 1-Propanone, 2-hydroxy-1-(3-indolyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018112464 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxy-1-(1H-indol-3-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20939409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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